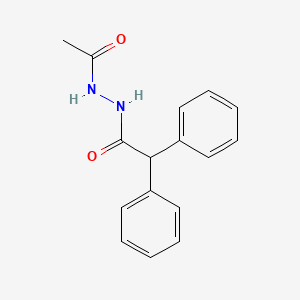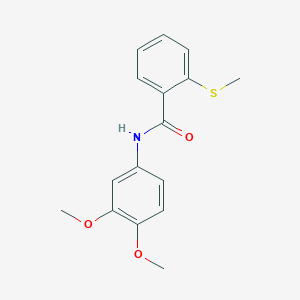![molecular formula C17H17FN2O3 B5786620 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a ketone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has been shown to bind to dopamine D2 receptors and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects, including analgesic, anti-inflammatory, antipsychotic, and antitumor effects. This compound has been shown to reduce pain and inflammation by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. This compound has also been shown to reduce psychotic symptoms by modulating the activity of dopamine and serotonin receptors. Additionally, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has several advantages and limitations for lab experiments. One of the advantages of this compound is its high potency and selectivity, which allows for the study of its effects on specific neurotransmitters and receptors. Additionally, this compound has good solubility in water and organic solvents, which allows for easy preparation of solutions for in vitro and in vivo experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
Direcciones Futuras
There are several future directions for the study of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone. One of the future directions is the development of new painkillers and anti-inflammatory drugs based on the structure of this compound. Another future direction is the development of new antipsychotic drugs for the treatment of schizophrenia. Additionally, this compound has shown promising results in the treatment of various types of cancer, and further studies are needed to explore its potential as an anticancer drug. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on neurotransmitters and receptors.
Métodos De Síntesis
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone can be synthesized using different methods, including the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-nitroacetophenone in the presence of a reducing agent, such as sodium dithionite. The reaction yields this compound as a yellow solid, which can be purified by recrystallization. Other methods of synthesis include the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-chloroacetophenone in the presence of a base, such as potassium carbonate.
Aplicaciones Científicas De Investigación
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit significant analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. This compound has also been shown to possess antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. Additionally, this compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
1-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-12(21)13-4-5-15(14(18)11-13)19-6-8-20(9-7-19)17(22)16-3-2-10-23-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVELINLRHHCFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)



![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
